Filipin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

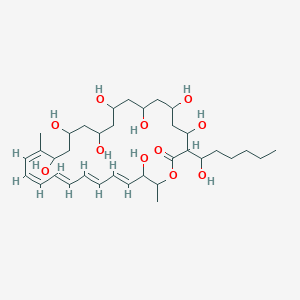

Streptomyces filipinensis. It is primarily known for its antifungal properties and its ability to bind specifically to sterols, such as cholesterol, in cell membranes . This binding property makes it a valuable tool in biochemical research, particularly in the study of cholesterol distribution and dynamics within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Filipin III is typically isolated from the fermentation broth of Streptomyces filipinensis. The bacterium is cultured under specific conditions that promote the production of the antibiotic. The fermentation process involves the use of nutrient-rich media, controlled pH, temperature, and aeration to optimize the yield of filimarisin .

Industrial Production Methods: The industrial production of filimarisin involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate filimarisin. Common solvents used in the extraction process include methanol and ethyl acetate. The purified compound is then dried and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Filipin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of filimarisin .

Scientific Research Applications

Filipin III has a wide range of scientific research applications:

Mechanism of Action

Filipin III exerts its effects by binding specifically to sterols, such as cholesterol, in cell membranes. This binding disrupts the membrane structure, leading to increased permeability and cell lysis. The compound forms complexes with cholesterol, which can be visualized using fluorescence microscopy. This property makes filimarisin a valuable tool for studying cholesterol distribution and dynamics within cells .

Comparison with Similar Compounds

Amphotericin B: Another polyene macrolide antibiotic with potent antifungal properties.

Nystatin: A polyene macrolide used primarily as an antifungal agent.

Natamycin: A polyene macrolide used as a food preservative due to its antifungal activity.

Filipin III’s unique fluorescence and specific binding to cholesterol distinguish it from other polyene macrolides, making it a valuable tool in both research and clinical applications.

Properties

CAS No. |

480-49-9 |

|---|---|

Molecular Formula |

C35H58O11 |

Molecular Weight |

654.8 g/mol |

IUPAC Name |

(17Z,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14- |

InChI Key |

IMQSIXYSKPIGPD-BWJOQPJXSA-N |

SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

Isomeric SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |

Appearance |

Solid powder |

Key on ui other cas no. |

480-49-9 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)